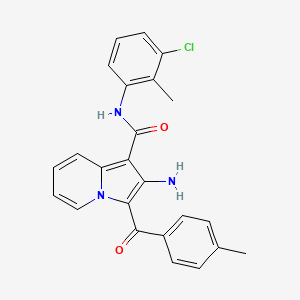

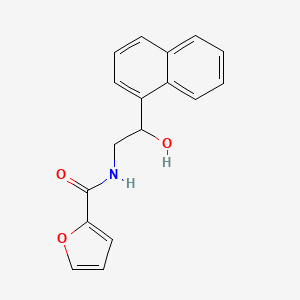

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide, also known as HNECA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the adenosine A3 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. The adenosine A3 receptor has been implicated in a variety of physiological and pathological processes, including inflammation, ischemia, and cancer.

Applications De Recherche Scientifique

Naphthalene Derivatives in Medicinal Applications

Naphthalimide compounds, characterized by their naphthalene framework and aromatic heterocycles, demonstrate extensive potential in medicinal applications. These compounds interact with various biological targets via noncovalent bonds, exhibiting activities as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Moreover, they serve as artificial ion receptors, fluorescent probes, and cell imaging agents, facilitating the understanding of biological processes and pharmacological properties (Gong et al., 2016). The exploration of naphthalimides and analogues reveals their significant role in targeting various diseases, with some derivatives entering clinical trials, underscoring their therapeutic potential (Chen, Xu, & Qian, 2018).

Furan Derivatives in Sustainable Chemistry

Furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its derivatives, are recognized for their role in the development of sustainable chemistry solutions. Derived from plant biomass, these compounds are key intermediates in producing monomers, polymers, and other value-added chemicals, offering an alternative to non-renewable hydrocarbon sources. The conversion of biomass to furan derivatives is pivotal for the future of green chemistry, highlighting the potential for these compounds in producing sustainable materials and fuels (Chernyshev, Kravchenko, & Ananikov, 2017).

Mécanisme D'action

Target of Action

It is known that furan derivatives, which include this compound, have a wide range of biological activities .

Mode of Action

Furan derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .

Biochemical Pathways

Furan derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

It is noted that the compound displays good metabolic stability and low inhibition of cyp450 enzymes , which are crucial for drug metabolism and could impact its bioavailability.

Result of Action

Given the broad biological activities of furan derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

Analyse Biochimique

Biochemical Properties

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound exhibits weak intramolecular hydrogen bonding of the C–H···O type, which contributes to its stability and reactivity . The interactions with biomolecules are primarily stabilized by van der Waals forces, which play a crucial role in the compound’s biochemical properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s weak intramolecular hydrogen bonding and van der Waals forces contribute to its binding affinity with target biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability is maintained through weak intramolecular hydrogen bonding and van der Waals forces . Over time, the compound may undergo degradation, leading to changes in its biochemical properties and cellular effects.

Propriétés

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-15(11-18-17(20)16-9-4-10-21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,19H,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNVKOSUVTUVRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl]-1-propanone](/img/structure/B2614890.png)

![2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2614892.png)

![(Z)-1-benzyl-3-(((4-ethylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2614893.png)

![1-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2614901.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide](/img/structure/B2614906.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2614911.png)